
Benzoic acid, 2,2-dimethyl-3-(4'-methylpiperidino)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a propyl chain that contains a 2,2-dimethyl substitution and a 4’-methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester typically involves the esterification of benzoic acid with the appropriate alcohol derivative. One common method involves the reaction of benzoic acid with 2,2-dimethyl-3-(4’-methylpiperidino)propanol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The 4’-methylpiperidino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2,2-dimethylpropyl ester: Lacks the piperidino group, which may result in different biological activity.
Benzoic acid, 3-(4’-methylpiperidino)propyl ester: Similar structure but without the 2,2-dimethyl substitution.
Benzoic acid, 2,2-dimethyl-3-(4’-ethylpiperidino)propyl ester: Contains an ethyl group instead of a methyl group on the piperidino ring.
Uniqueness
The presence of both the 2,2-dimethyl substitution and the 4’-methylpiperidino group in benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester makes it unique compared to other similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63916-77-8 |
|---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-(4-methylpiperidin-1-yl)propyl] benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15-9-11-19(12-10-15)13-18(2,3)14-21-17(20)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Clave InChI |
OYMQAWWYAKWMSI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC(C)(C)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




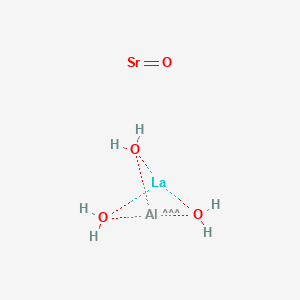
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
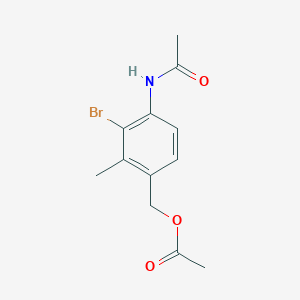
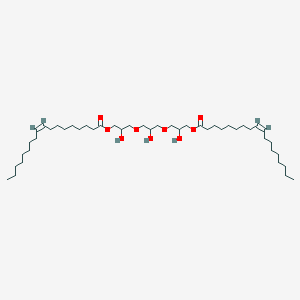
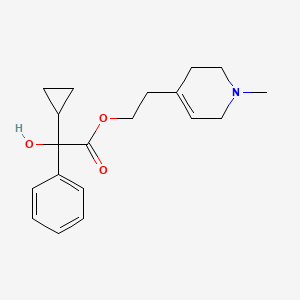

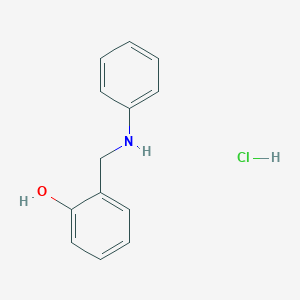
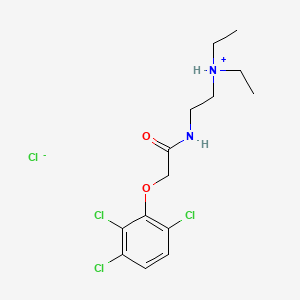
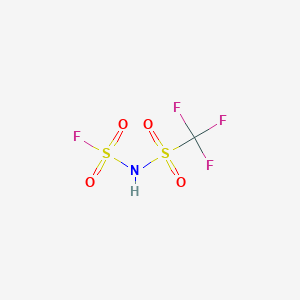
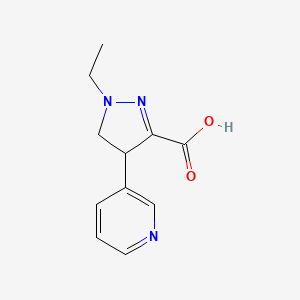
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)
![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
